
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide is a fluorinated organic compound. It is characterized by the presence of a sulfinyl group attached to a highly fluorinated hexane chain and a benzenesulfonamide moiety. This compound is of interest due to its unique chemical properties, which are influenced by the extensive fluorination.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide typically involves the following steps:
Fluorination of Hexane: The starting material, hexane, undergoes a series of fluorination reactions to introduce the fluorine atoms. This can be achieved using reagents such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions.
Sulfinylation: The fluorinated hexane is then reacted with a sulfinylating agent, such as sulfinyl chloride (SOCl2), to introduce the sulfinyl group.
Coupling with Benzenesulfonamide: The final step involves coupling the sulfinylated fluorinated hexane with benzenesulfonamide. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Fluorination: Using large reactors for the fluorination step to ensure uniformity and efficiency.
Automated Sulfinylation and Coupling: Employing automated systems to control reaction conditions and optimize yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorinated chain can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R)
Major Products
Oxidation: Formation of sulfonyl derivatives
Reduction: Formation of de-fluorinated or de-sulfinylated products
Substitution: Formation of substituted fluorinated hexane derivatives
Wissenschaftliche Forschungsanwendungen
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide involves its interaction with molecular targets through its sulfinyl and fluorinated groups. The extensive fluorination enhances its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)benzenesulfonamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonylamide: Similar structure but with a sulfonylamide group.
Uniqueness
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfinyl)benzenesulfonamide is unique due to the presence of both a sulfinyl group and extensive fluorination. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61424-50-8 |
|---|---|
Molekularformel |
C12H6F13NO3S2 |
Molekulargewicht |
523.3 g/mol |
IUPAC-Name |
N-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfinyl)benzenesulfonamide |
InChI |
InChI=1S/C12H6F13NO3S2/c13-7(14,9(17,18)11(21,22)23)8(15,16)10(19,20)12(24,25)30(27)26-31(28,29)6-4-2-1-3-5-6/h1-5,26H |
InChI-Schlüssel |
KCBZUPMIPWBDLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NS(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
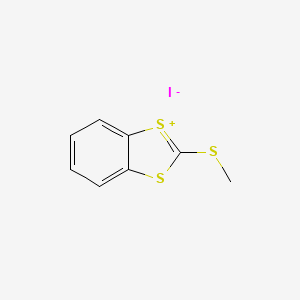
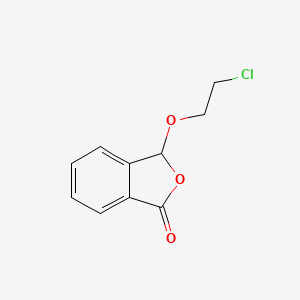
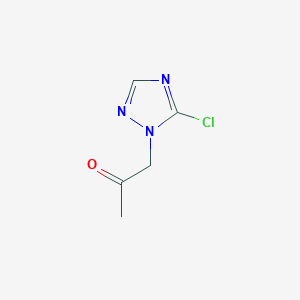
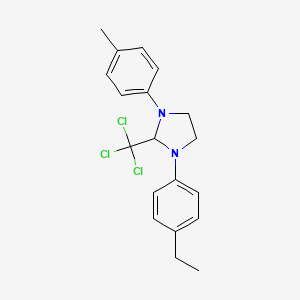
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
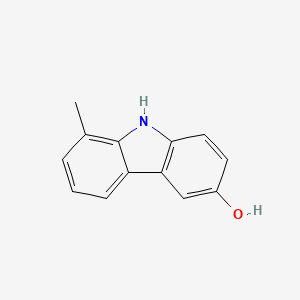
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
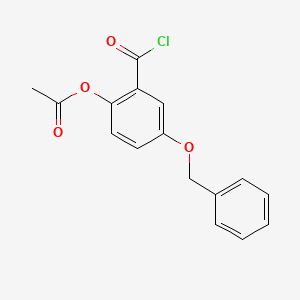
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)

![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)
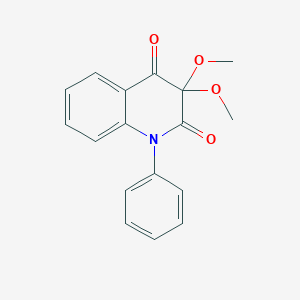
![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
